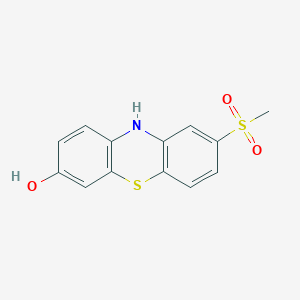
2-Di(propan-2-yl)phosphanylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Di(propan-2-yl)phosphanylacetonitrile is a tertiary phosphine compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety. This compound is notable for its applications in various fields of chemistry, particularly in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Di(propan-2-yl)phosphanylacetonitrile typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with isopropylmagnesium chloride can yield the desired phosphine compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Di(propan-2-yl)phosphanylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphanyl group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
2-Di(propan-2-yl)phosphanylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Di(propan-2-yl)phosphanylacetonitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diisopropylamine: A secondary amine with similar steric properties but different reactivity.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis
Uniqueness
2-Di(propan-2-yl)phosphanylacetonitrile is unique due to its phosphanyl group, which imparts distinct reactivity and coordination properties compared to similar amines. This makes it particularly valuable in catalysis and as a building block in the synthesis of complex molecules .
Propiedades
Número CAS |
58309-93-6 |
|---|---|
Fórmula molecular |
C8H16NP |
Peso molecular |
157.19 g/mol |
Nombre IUPAC |
2-di(propan-2-yl)phosphanylacetonitrile |
InChI |
InChI=1S/C8H16NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3 |
Clave InChI |
ZWKAWXIWHBZLMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(CC#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

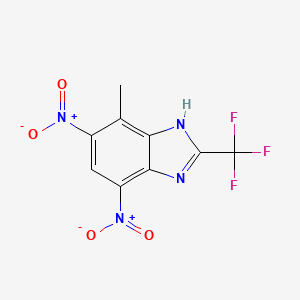
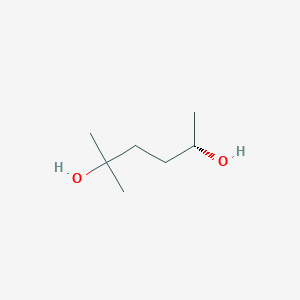
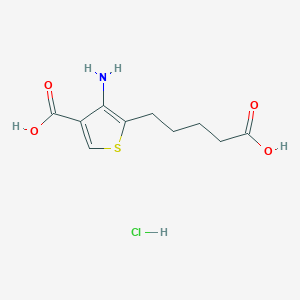



![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
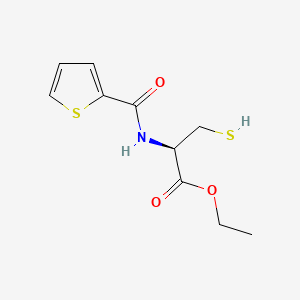
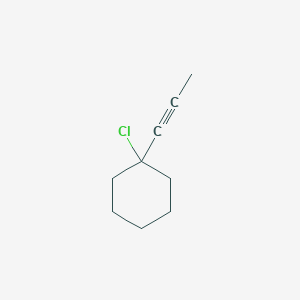
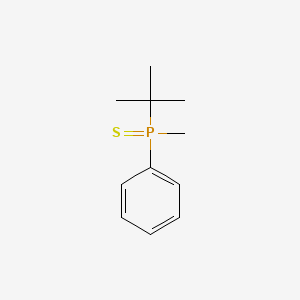
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
